molecular formula C11H8N2O3S B1503267 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde CAS No. 885278-90-0

2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B1503267
CAS No.: 885278-90-0
M. Wt: 248.26 g/mol
InChI Key: SYCKURTXMKRUTR-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde is a complex organic compound characterized by its thiazole ring structure fused with a phenyl group substituted with a nitro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The phenyl group with the nitro and methyl substituents can be introduced through subsequent nitration and methylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and specific reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction of the nitro group can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst or using reducing agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid.

  • Reduction: 2-(3-Methyl-4-aminophenyl)-thiazole-4-carbaldehyde.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

  • 2-(3-Methyl-4-aminophenyl)-thiazole-4-carbaldehyde: Similar structure but with an amine group instead of a nitro group.

  • 2-(3-Methyl-phenyl)-thiazole-4-carbaldehyde: Similar structure but without the nitro group.

Uniqueness: 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKURTXMKRUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CS2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695896
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-90-0
Record name 2-(3-Methyl-4-nitrophenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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